2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(2-methylpiperidin-1-yl)propan-1-one
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Overview
Description
2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(2-methylpiperidin-1-yl)propan-1-one is a complex organic compound that features a pyrazole ring substituted with bromine, methyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(2-methylpiperidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the pyrazole ring followed by the introduction of the bromine, methyl, and trifluoromethyl groups under controlled conditions. The final step involves the attachment of the piperidinyl group to the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(2-methylpiperidin-1-yl)propan-1-one can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.
Scientific Research Applications
2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(2-methylpiperidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(2-methylpiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole: Shares the pyrazole core but lacks the piperidinyl group.
3-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole: Contains a similar trifluoromethyl group but has a different heterocyclic structure.
5- [4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-chloro-4-fluorobenzoic acid: Another pyrazole derivative with additional halogen substitutions.
Uniqueness
The uniqueness of 2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(2-methylpiperidin-1-yl)propan-1-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1005583-80-1 |
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Molecular Formula |
C14H19BrF3N3O |
Molecular Weight |
382.22 g/mol |
IUPAC Name |
2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(2-methylpiperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C14H19BrF3N3O/c1-8-6-4-5-7-20(8)13(22)10(3)21-9(2)11(15)12(19-21)14(16,17)18/h8,10H,4-7H2,1-3H3 |
InChI Key |
YJIHNEUKEWFCNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)C(C)N2C(=C(C(=N2)C(F)(F)F)Br)C |
Origin of Product |
United States |
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